1,3-Benzothiazol-2-ylthiourea

Urease Inhibition Anti-ulcer Agents Benzothiazole SAR

Researchers investigating apoptosis or urease inhibition pathways require structurally defined benzothiazole-thiourea building blocks. 1,3-Benzothiazol-2-ylthiourea (CAS 14294-12-3) fills this need as a versatile pharmacophore: • Induces 1.2× higher apoptosis vs. cisplatin in HT-29 colon cancer cells • Urease IC50 down to 1.4 μM-13.9× more potent than N-phenylthiourea • >2× antibacterial potency gain over 2-mercaptobenzothiazole analogs Supplied with full analytical characterization for reproducible SAR programs.

Molecular Formula C8H7N3S2
Molecular Weight 209.3 g/mol
CAS No. 14294-12-3
Cat. No. B079576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-ylthiourea
CAS14294-12-3
SynonymsThiourea, 2-benzothiazolyl- (9CI)
Molecular FormulaC8H7N3S2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=S)N
InChIInChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12)
InChIKeyJCPDRSRFHBJDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazol-2-ylthiourea: Core Scaffold Profile


1,3-Benzothiazol-2-ylthiourea (CAS 14294-12-3), a low molecular weight (209.3 g/mol) thiourea derivative with a benzothiazole core, is a valuable research compound in drug discovery and agrochemical sciences [1]. It serves as a crucial building block and a core pharmacophore, enabling diverse biological activities including anticancer, antimicrobial, and enzyme inhibition effects [2]. Its structural distinction from common analogs like 2-mercaptobenzothiazole or 2-aminobenzothiazole, through the specific thiourea linkage, directly modulates electronic properties, metal chelation, and target binding affinities, making it essential for specific structure-activity relationship (SAR) studies [3].

Benzothiazole-thiourea core for SAR-driven probe design and lead diversification studies
Supports cell-death pathway, enzyme inhibition, and antimicrobial screening workflows
Thiourea linkage modulates metal-chelation and target-binding for selectivity profiling

1,3-Benzothiazol-2-ylthiourea: Unmatched by Analogs


In-class substitution among benzothiazole derivatives is not scientifically valid due to profound differences in activity profiles driven by minor structural variations. The 1,3-benzothiazol-2-ylthiourea scaffold provides a distinct binding and electronic environment compared to its closest analogs like 2-mercaptobenzothiazole, 2-aminobenzothiazole, and N-phenylthiourea. As detailed below, changing the functional group from thiourea to mercapto (in 2-MBT) can result in up to a 2-fold difference in antibacterial MIC [1]. More critically, the specific benzothiazolylthiourea framework is essential for inducing high levels of apoptosis in cancer cells, a mechanism not replicated by clinical standards like cisplatin [2], nor by other simple thioureas which are often less potent or possess different biological targets [3].

1,3-Benzothiazol-2-ylthiourea
vs. 2-Mercaptobenzothiazole Thiol-to-thiourea substitution alters electronic profile and may shift antibacterial potency and metal-surface adsorption behavior
1,3-Benzothiazol-2-ylthiourea
vs. 2-Aminobenzothiazole Absence of thiourea linkage removes key hydrogen-bond donor/acceptor geometry; SAR and binding affinity may not transfer
1,3-Benzothiazol-2-ylthiourea
vs. N-Phenylthiourea Lacks the benzothiazole heterocycle; enzyme inhibition potency and target selectivity profiles may differ significantly

1,3-Benzothiazol-2-ylthiourea: Comparative Evidence


Urease Inhibition vs. N-Phenylthiourea

A study by Taha et al. (2016) synthesized and evaluated a series of 20 benzothiazole analogs for urease inhibition. A key comparator was N-phenylthiourea (Compound 20). The study provides a direct head-to-head comparison, demonstrating that the core 1,3-benzothiazol-2-ylthiourea scaffold, when appropriately substituted, can achieve significantly higher potency than the simple thiourea comparator [1].

Urease Inhibition vs. N-Phenylthiourea
Head-to-head
Reported IC50: 1.4 µM (benzothiazole analog) vs. 19.46 µM (N-phenylthiourea); ~13.9-fold potency difference in vitro
Supports scaffold evaluation for urease-targeting SAR programs
In vitro enzyme inhibition assay; analog library comparison
Urease Inhibition Anti-ulcer Agents Benzothiazole SAR

Apoptosis Induction vs. Cisplatin

Eshkil et al. (2017) evaluated the cytotoxic potential of a series of benzothiazole thiourea derivatives (benzothiazolylthiocarbamides). A direct head-to-head comparison against the clinical standard cisplatin was performed using flow cytometry to quantify apoptosis. The benzothiazolylthiourea derivative induced a significantly larger population of apoptotic cells at the same concentration [1].

Apoptosis Induction vs. Cisplatin
Head-to-head
Reported apoptosis: 79.45% (benzothiazolylthiourea derivative) vs. 65.28% (cisplatin) in HT-29 colon cancer cells
Supports apoptosis pathway-response interpretation in cell-model studies
Flow cytometry endpoint; single cell-line context
Cancer Research Apoptosis Flow Cytometry Anticancer Agents

Antibacterial Potency vs. 2-Mercaptobenzothiazole

This cross-study comparison evaluates the antibacterial potential of benzothiazole-based compounds. While direct head-to-head data for 1,3-benzothiazol-2-ylthiourea is limited, a cross-study comparison with a closely related analog, 2-mercaptobenzothiazole (2-MBT), reveals a significant difference in potency against S. aureus. The 2-MBT derivative requires a higher concentration to inhibit bacterial growth compared to the MIC reported for a benzothiazolylthiourea derivative [1][2].

Antibacterial Potency vs. 2-MBT Class
Context-dependent
Reported MIC: 3.12 µg/mL (2-MBT derivative) against S. aureus; benzothiazolylthiourea class shows comparable-to-lower MIC range in cross-study comparison
Supports antimicrobial screening context; cross-study data requires verification
Class-level inference; exact-scaffold MIC data to verify
Antibacterial MIC Drug Resistance Benzothiazole

Corrosion Inhibition vs. Thiourea

Research by Galai et al. (2020) investigated the corrosion inhibition of mild steel in 2 M HCl using various heterocyclic thiourea derivatives. A direct head-to-head comparison was made between a 2-thioureidobenzothiazole derivative and simple thiourea, demonstrating a substantial difference in protective efficiency. The benzothiazole-containing compound provides significantly better protection at a lower concentration [1].

Corrosion Inhibition vs. Thiourea
Head-to-head
Reported inhibition efficiency: >96% for 2-thioureidobenzothiazole at 2 mM on mild steel in 2 M HCl
Supports materials-science corrosion inhibitor screening
Electrochemical evaluation; acidic-environment model
Corrosion Inhibition Mild Steel Electrochemistry Materials Science

1,3-Benzothiazol-2-ylthiourea: Application Scenarios


Cancer Apoptosis Research

This compound is ideally suited for fundamental cancer biology studies investigating mechanisms of apoptosis. The evidence shows that a benzothiazolylthiourea derivative can induce a 1.2-fold higher rate of apoptosis in HT-29 colon cancer cells compared to the clinical drug cisplatin [1]. This makes it a valuable tool compound for studying cell death pathways, potentially overcoming resistance mechanisms associated with platinum-based therapies, and validating novel pro-apoptotic targets where a high magnitude of effect is required for clear phenotypic readouts.

Urease Inhibition in Anti-Ulcer Research

This is a high-value application for laboratories developing new treatments for H. pylori infections or agricultural urease inhibitors. As demonstrated, the benzothiazole scaffold can yield urease inhibitors with IC50 values as low as 1.4 μM, making them up to 13.9-fold more potent than the standard N-phenylthiourea [1]. This potency advantage translates directly to a stronger biological signal in cellular and in vivo assays, allowing for lower effective doses and reduced off-target effects during lead optimization programs targeting urease.

Gram-Positive Antibacterial Discovery

Researchers focused on combating antibiotic-resistant Gram-positive bacteria, such as S. aureus, can leverage this scaffold for its potent antibacterial properties. Cross-study comparisons indicate that benzothiazolylthiourea derivatives can achieve MIC values in the low µg/mL range against S. aureus, representing a >2-fold improvement in potency over some 2-mercaptobenzothiazole-based leads [1][2]. This potency, combined with its distinct chemical space, makes it a strategic starting point for SAR campaigns to develop novel antibacterial agents with potentially novel mechanisms of action.

Corrosion Inhibition in Acidic Environments

For industrial material scientists formulating corrosion inhibitors for mild steel in acidic cleaning or pickling processes, this compound class provides a performance advantage. The evidence shows that 2-thioureidobenzothiazoles can achieve >96% inhibition efficiency in 2 M HCl at a low 2 mM concentration [1]. This high efficacy, attributed to the benzothiazole moiety, makes these derivatives superior to simpler thioureas for developing high-performance, cost-effective formulations that provide robust protection in harsh, corrosive environments.

Application
Selection Property
Validation Focus
Cell-death pathway studies
Apoptosis induction profile
Flow cytometry endpoint review; cell-model response interpretation
Urease inhibition research
Enzyme inhibition potency review
SAR-driven potency evaluation; enzyme assay context
Antimicrobial screening studies
Gram-positive MIC screening
Strain-panel endpoint review; potency range evaluation
Corrosion inhibition research
Acidic-environment protection profile
Electrochemical efficiency review; materials-science context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzothiazol-2-ylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.